Caspase-Like Proteasome Inhibition Selectivity
In a direct head-to-head comparison of seven psoralenquinone derivatives (compounds 5–11) against purified human 26S proteasome, 5,8-dioxo psoralen (compound 5) exhibited exclusive and selective inhibition of the caspase-like (C-L) proteolytic activity with an IC₅₀ of 40.23 ± 2.00 mM, while showing no measurable inhibition of chymotrypsin-like (CT-L) or trypsin-like (T-L) activities (IC₅₀ >50 mM for both) [1]. This selectivity profile is distinct from compound 6 (C-L IC₅₀ 12.09 ± 1.73 mM, also C-L selective but >3-fold more potent), compound 10 (CT-L IC₅₀ 12.33 ± 1.46 mM, CT-L/T-L dual inhibitor), and the clinical reference bortezomib (IC₅₀ 3.23 ± 1.65 mM, CT-L preferential with weaker C-L activity) [1]. Compound 5 is the only derivative in the series that is purely monoselective for a single catalytic subunit without any secondary activity, making it a critical tool compound for dissecting C-L-specific proteasome functions without confounding CT-L or T-L inhibition [1].
| Evidence Dimension | Proteasome catalytic subunit inhibition (IC₅₀, mM) |
|---|---|
| Target Compound Data | IC₅₀: CT-L >50 mM; T-L >50 mM; C-L 40.23 ± 2.00 mM |
| Comparator Or Baseline | Compound 6: C-L IC₅₀ 12.09 ± 1.73 mM (C-L selective); Compound 10: CT-L IC₅₀ 12.33 ± 1.46 mM, T-L 38.13 ± 0.97 mM (dual); Bortezomib: CT-L IC₅₀ 3.23 ± 1.65 mM; Compounds 7–9, 11: all IC₅₀ >50 mM |
| Quantified Difference | 5,8-Dioxo psoralen is the only compound with exclusive C-L monoselectivity (CT-L and T-L both >50 mM). Its C-L potency (40.23 mM) is 3.3-fold weaker than compound 6 (12.09 mM) but is mechanistically unique in its pure monoselectivity. |
| Conditions | Purified 26S proteasome from human ovarian 2008 cancer cells; fluorogenic peptide substrates: Boc-Gln-Ala-Arg-AMC (T-L), Z-Leu-Leu-Glu-AMC (C-L), succinyl-Leu-Leu-Val-Tyr-AMC (CT-L); values represent mean ± SD of three independent experiments |
Why This Matters
For researchers studying the specific contribution of C-L proteasome activity to protein degradation, apoptosis, or cancer cell survival, 5,8-dioxo psoralen is the only psoralenquinone that provides clean C-L monoselectivity without off-target subunit inhibition, a feature absent from bortezomib and all other analogs in the series.
- [1] Marzaro, G., Gandin, V., Marzano, C., Guiotto, A., Chilin, A. (2011) Psoralenquinones as a Novel Class of Proteasome Inhibitors: Design, Synthesis and Biological Evaluation. ChemMedChem, 6(6), 996–1000. Table 3: In vitro inhibition of proteasome activities. DOI: 10.1002/cmdc.201100041. View Source
